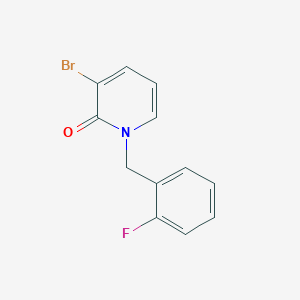

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOJLFLHBSWNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of Brominated Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Brominated Pyridinones in Medicinal Chemistry

Pyridinone scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile biological activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral effects.[1][2] The introduction of a bromine atom onto the pyridinone ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. This, in turn, can profoundly influence its biological activity, making brominated pyridinone derivatives a compelling class of compounds for drug discovery and development.[1] This technical guide provides an in-depth exploration of the biological activities of brominated pyridinone derivatives, with a focus on their anticancer and antimicrobial properties, underlying mechanisms of action, and the experimental protocols for their evaluation.

Anticancer Activity: Unraveling the Pro-Apoptotic and Cell Cycle Arrest Mechanisms

Brominated pyridinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at critical checkpoints.

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

A key mechanism by which brominated pyridinone derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. For instance, certain novel pyridone compounds have been shown to induce apoptosis in liver and breast cancer cells.[3] This process is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

One critical signaling pathway implicated in the pro-apoptotic activity of some pyridinone derivatives is the c-Jun N-terminal kinase (JNK) pathway.[3] Activation and phosphorylation of JNK can lead to a cascade of events that culminate in apoptosis.[3] Furthermore, some brominated indirubin derivatives have been shown to induce caspase-dependent apoptosis through the intrinsic caspase-9 pathway or a caspase-8 mediated pathway.[5] The activation of executioner caspases, such as caspase-3, is a common downstream event leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6]

Cell Cycle Arrest at the G2/M Checkpoint

In addition to inducing apoptosis, brominated pyridinone derivatives can also inhibit cancer cell proliferation by arresting the cell cycle, often at the G2/M transition.[3][7] This prevents the cells from entering mitosis and ultimately leads to cell death. The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, play a crucial role in this process.[3] Upregulation of p53 and p21 by these compounds can inhibit the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[3][8] For example, some novel pyridone compounds have been shown to induce G2/M arrest in liver and breast cancer cells through a p53-p21-mediated pathway.[3]

Diagram: Anticancer Mechanism of Action

Caption: Proposed signaling pathways for the anticancer activity of brominated pyridinone derivatives.

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridinone derivatives for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Step-by-Step Methodology for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology for Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity: Targeting Bacterial Viability

Brominated pyridinone derivatives have also emerged as promising antimicrobial agents, particularly against Gram-positive bacteria.[9] Their efficacy is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many pyridinium-based compounds, a class related to pyridinones, involves the perturbation of the bacterial cell membrane.[10][11] The cationic nature of these molecules facilitates their interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[12] Some pyridinone derivatives act as general inhibitors of membrane transport processes, collapsing the transmembrane pH gradient.[11][13]

Another important target for pyridinone-based antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[14] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some novel 2-pyridone derivatives have been found to be potent inhibitors of DNA gyrase.[14][15][16]

Diagram: Antimicrobial Assay Workflow

Caption: Standard experimental workflows for determining antimicrobial activity.

Experimental Protocols for Evaluating Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the brominated pyridinone derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Step-by-Step Methodology:

-

Plate Inoculation: Uniformly swab a Mueller-Hinton agar plate with a standardized bacterial inoculum.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the brominated pyridinone derivative onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around the disk where bacterial growth is inhibited.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of pyridinone derivatives to act as enzyme inhibitors is a significant aspect of their biological activity.[17] This is particularly relevant in the context of cancer and infectious diseases, where specific enzymes play critical roles in disease progression.

Kinase Inhibition

Kinases are a class of enzymes that are frequently dysregulated in cancer, making them attractive therapeutic targets. Several pyridinone derivatives have been identified as inhibitors of various kinases, including protein tyrosine kinases (PTKs), Met kinase, and MAPK-interacting kinases (MNKs).[1] For example, certain pyridinone-based compounds have been developed as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival.[18] The substitution of a bromine atom on the pyridinone ring can influence the binding affinity and selectivity of these inhibitors.[1]

DNA Gyrase Inhibition

As mentioned earlier, DNA gyrase is a validated target for antibacterial drug discovery.[14][19][20] The development of brominated pyridinone derivatives as DNA gyrase inhibitors represents a promising strategy to combat bacterial infections, including those caused by drug-resistant strains.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of brominated pyridinone derivatives is highly dependent on the position and nature of the substituents on the pyridinone ring.

-

Position of Bromine: The position of the bromine atom can significantly impact the activity. For instance, in a series of imidazo[4,5-b]pyridines, substitution with bromine markedly increased the antiproliferative activity.[4]

-

Other Substituents: The presence of other functional groups, in addition to bromine, can further modulate the biological activity. For example, in a series of pyridine-pyrimidine hybrids, compounds with electron-withdrawing groups such as 3-Br, -2-Cl, and -2-Br-4-Cl showed excellent antibacterial activity.[9]

-

Overall Molecular Properties: The overall lipophilicity, electronic properties, and steric factors of the molecule, all influenced by the bromine substituent, play a crucial role in determining the biological activity.

Quantitative Data Summary

| Compound Class | Biological Activity | Target/Cell Line | IC50/MIC | Reference |

| Pyridone Derivative | Anticancer | HepG2 cells | 4.5 ± 0.3 µM | [3] |

| Pyranopyridone Derivatives | Anticancer | HeLa cells | Submicromolar to low micromolar | [2] |

| Bromo-substituted Imidazo[4,5-b]pyridines | Anticancer | SW620 cells | 0.4 - 0.7 µM | [4] |

| Pyridine-Urea Derivatives | Anticancer | MCF-7 cells | 0.22 µM (for compound 8e) | [21] |

| Pyridine-Pyrimidine Hybrid (with 3-Br) | Antibacterial | E. coli, S. aureus, S. pyogenes | 62.5 µg/mL | [9] |

| Pyridinium Bromide | Antibacterial | S. aureus | 4 µg/mL | [22] |

Conclusion and Future Directions

Brominated pyridinone derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their multifaceted biological activities, including potent anticancer and antimicrobial effects, are driven by their ability to modulate key cellular pathways and inhibit essential enzymes. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design and development of novel therapeutic agents based on this privileged scaffold. Future research should focus on optimizing the efficacy and selectivity of these compounds through medicinal chemistry efforts, as well as on elucidating their detailed molecular interactions with their biological targets.

References

- Deswal, S., & Singh, A. (2022). Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. Indian Journal of Chemistry, 61B(1), 115-123.

-

Li, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848773. [Link]

-

Bailly, C. (2022). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. International Journal of Molecular Sciences, 23(21), 13393. [Link]

-

Kumar, A., et al. (2023). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 13(1), 4872. [Link]

-

Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 34(4), 1785-1792. [Link]

-

Abdellatif, K. R. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

- Kavková, V., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 4984.

-

Konstantinović, J., et al. (2007). Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. Bioorganic & Medicinal Chemistry Letters, 17(14), 3872-3876. [Link]

- Petry, K., et al. (1998). Mitotic arrest and interphase inhibition induced by the pyrimidine sulfoxide NY 4138.

-

Perković, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

-

Gümüş, F., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5282-5294. [Link]

- Bailly, C. (2022). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones.

-

Yilmaz, I., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 30(4), 935. [Link]

- Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). MDPI.

- IC 50 values of synthesized compounds. (n.d.).

- Synthesis and anti-cancer evaluation (IC50 values) of the most... (n.d.).

- Le-Tien, D., et al. (2012). Induction of discrete apoptotic pathways by bromo-substituted indirubin derivatives in invasive breast cancer cells. OSTI.GOV.

- Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry, 5(3).

-

Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3569. [Link]

-

Chu, D. T., et al. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 39(20), 3853-3864. [Link]

- WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors. (n.d.).

-

Čipčić Paljetak, H., et al. (2022). Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. Molecules, 27(12), 3719. [Link]

- Al-Sha'er, M. A. (2014). Evaluation of antimicrobial activities of synthesized pyridinium derivatives.

- Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.).

-

Strober, B. E., et al. (1999). BRG-1 is required for RB-mediated cell cycle arrest. Proceedings of the National Academy of Sciences, 96(25), 14389-14394. [Link]

- Brycki, B., et al. (2022). New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. MDPI.

- (PDF) Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. (2022).

- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).

-

Khan, I., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). Molecules, 18(10), 11726-11743. [Link]

- Janeczko, T., et al. (2024).

- Li, Z., et al. (2009). The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2. Peptides, 30(8), 1425-1430.

-

Jarosiewicz, M., et al. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 23(16), 8963. [Link]

-

Lee, J.-H., et al. (2024). A New Benzo[21][23]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 209-220.

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026).

-

Chandler, C. J., & Segel, I. H. (1978). Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis. Antimicrobial Agents and Chemotherapy, 14(1), 60-68. [Link]

- Recent Development of DNA Gyrase Inhibitors: An Update. (2026).

- Discovery of Novel Bacterial DNA Gyrase Inhibitors. (n.d.). ProQuest.

- Pyridine and Its Biological Activity: A Review. (n.d.). Asian Journal of Research in Chemistry.

- Collin, F., et al. (2011). Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents. Applied Microbiology and Biotechnology, 92(2), 253-263.

-

Chandler, C. J., & Segel, I. H. (1978). Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis. Antimicrobial Agents and Chemotherapy, 14(1), 60-68. [Link]

- Examples of DNA gyrase inhibitors from the class fluoroquinolones (I... (n.d.).

- Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide. (n.d.).

- Golding, B. T., et al. (2007). Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Journal of Medicinal Chemistry, 50(8), 1765-1776.

- Induced cell cycle arrest. (n.d.). Wikipedia.

- Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5663-5684.

-

Happold, C., et al. (2022). Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma. Cancers, 14(5), 1273. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of discrete apoptotic pathways by bromo-substituted indirubin derivatives in invasive breast cancer cells (Journal Article) | OSTI.GOV [osti.gov]

- 6. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitotic arrest and interphase inhibition induced by the pyrimidine sulfoxide NY 4138 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRG-1 is required for RB-mediated cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines [mdpi.com]

The Renaissance of the Pyridinone Scaffold: A Technical Guide to Discovery and Synthesis

[1]

Core Directive: The Strategic Imperative

In modern drug discovery, the 2-pyridinone (and its isomer 4-pyridinone) has transcended its status as a mere structural curiosity to become a privileged scaffold . It is not simply a ring system; it is a programmable interface for molecular recognition.

For the medicinal chemist, the pyridinone offers three distinct strategic advantages:

-

Bioisosterism: It serves as a robust bioisostere for amides (peptide mimetics) and phenyl rings, often improving aqueous solubility and metabolic stability (lowering LogD while maintaining aromaticity).

-

Directional H-Bonding: Unlike a phenyl ring, the pyridinone core presents a fixed hydrogen bond donor (NH) and acceptor (C=O) vector, critical for locking into kinase hinge regions (e.g., Palbociclib ) or epigenetic pockets (e.g., Tazemetostat ).

-

Vectorial Functionalization: The ring allows for orthogonal functionalization at the

,

This guide details the technical logic required to synthesize, functionalize, and validate novel pyridinone-based chemical entities (NCEs).

Structural Logic & Molecular Design

The Tautomerism Trap

The most critical physical property of the pyridinone scaffold is its tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

-

Solid State/Polar Solvents: The equilibrium heavily favors the 2-pyridone (lactam) form due to dimerization energy and solvent stabilization.

-

Gas Phase/Non-polar Solvents: The 2-hydroxypyridine (aromatic lactim) form can predominate.

-

Biological Context: Proteins often select for one tautomer. For example, kinase inhibitors typically bind in the lactam form to engage the ATP-binding hinge.

Design Rule: When designing NCEs, substituent effects (electronics) will shift this equilibrium. Electron-withdrawing groups (EWGs) at C3/C5 tend to stabilize the lactim form, potentially altering binding affinity.

Visualization: Tautomerism & Interaction Logic

Caption: Tautomeric equilibrium determines binding mode. The lactam form (blue) is generally preferred for target engagement (green arrow) and amide bioisosterism.

Synthetic Strategies: The "How-To"

The synthesis of novel pyridinones generally falls into two workflows: De Novo Construction (building the ring) and Scaffold Functionalization (decorating the ring).

The Regioselectivity Challenge (N- vs. O-Alkylation)

When alkylating a 2-pyridone anion, you face an ambident nucleophile.

-

N-Alkylation (Thermodynamic): Favored by soft electrophiles (e.g., alkyl iodides), high temperatures, and polar solvents that dissociate the ion pair.

-

O-Alkylation (Kinetic): Favored by hard electrophiles (e.g., alkyl sulfonates, acyl chlorides) and silver salts (

) which coordinate the nitrogen, forcing reaction at oxygen.

Expert Insight: To guarantee N-alkylation without O-alkyl byproducts, avoid simple basic alkylation. Instead, use Chan-Lam coupling (boronic acids + Cu catalyst) or Mitsunobu conditions (ROH + DIAD + PPh3), which are highly N-selective.

Late-Stage Functionalization: C-H Activation

Modern discovery relies on "decorating" a core scaffold late in the synthesis to generate library diversity. The pyridinone ring is electron-deficient, making electrophilic aromatic substitution (

-

Solution: Transition-metal catalyzed C-H activation.

-

C3-Position: The C=O group acts as a weak directing group. Pd(II) or Ru(II) catalysts can insert into the C3-H bond.

-

C6-Position: The N-substituent can direct activation to the C6 position (ortho to nitrogen).

Experimental Protocol: C3-Arylation via C-H Activation

This protocol describes a robust method for installing aryl groups at the C3 position of an N-substituted pyridinone.[2] This is a high-value transformation for generating SAR libraries.

Objective: Regioselective C3-arylation of 1-methylpyridin-2(1H)-one.

Reagents & Materials Table

| Component | Role | Equivalents | Notes |

| Substrate | 1-Methyl-2-pyridone | 1.0 equiv | Limiting reagent |

| Coupling Partner | Aryl Iodide (Ar-I) | 1.5 equiv | Electron-rich or neutral preferred |

| Catalyst | 5-10 mol% | Pre-catalyst | |

| Ligand | 10-20 mol% | Stabilizes Pd species | |

| Base | 2.0 equiv | Acts as base and halide scavenger | |

| Solvent | 1,4-Dioxane | 0.2 M | Anhydrous, degassed |

Step-by-Step Methodology

-

Setup: In a glovebox or under strictly inert atmosphere (

/Ar), charge a 20 mL heavy-walled pressure vial with 1-methyl-2-pyridone (1.0 mmol), Aryl Iodide (1.5 mmol), -

Solvation: Add anhydrous 1,4-dioxane (5.0 mL). If the aryl iodide is a liquid, add it via syringe after the solvent.

-

Activation: Seal the vial with a Teflon-lined crimp cap. Place in a pre-heated aluminum block at 110°C .

-

Mechanism Note: The Ag(I) salt is critical here. It abstracts the iodide from the oxidative addition complex, facilitating the C-H activation step via a Concerted Metallation-Deprotonation (CMD) pathway or electrophilic palladation.

-

-

Monitoring: Stir vigorously for 12–16 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the starting pyridone (M+H) and appearance of the product mass (M+Ar).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and Pd black. Rinse the pad thoroughly with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2).

-

Eluent: Typically 0-10% MeOH in DCM (Pyridinones are polar).

-

Characterization & Validation

Distinguishing between the N-alkylated (pyridone) and O-alkylated (alkoxypyridine) isomers is a common validation requirement.

NMR Diagnostics Table

| Feature | 2-Pyridone (N-Alkyl) | 2-Alkoxypyridine (O-Alkyl) |

| 13C NMR (Carbonyl) | 160–165 ppm (Distinct C=O signal) | ~160 ppm (C-O aromatic carbon) |

| 1H NMR (Ring Protons) | Shielded protons (alkene-like character) | Deshielded protons (aromatic character) |

| Coupling Constants | ||

| IR Spectroscopy | Strong C=O stretch (~1650-1690 | No C=O; Aromatic C=N stretch |

Synthetic Workflow Diagram

Caption: Decision tree for pyridinone synthesis. N-alkylation (Step 1) is often required before C-H activation (Step 2) to prevent catalyst poisoning by the free NH.

References

-

Zhang, Y., & Pike, A. (2021).[3][4] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[4] Link

-

Hirano, K., & Miura, M. (2011). Recent advances in transition-metal-catalyzed C-H bond functionalization of 2-pyridones. Chemical Science, 2(10), 1862-1875. Link

-

Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 (Tazemetostat discovery). Proceedings of the National Academy of Sciences, 110(19), 7922-7927. Link

-

Wang, N., et al. (2024).[5] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones.[5] The Journal of Organic Chemistry, 89, 3657-3665.[5] Link

-

FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Search: Pyridinone). Link

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

Strategic Targeting of the Pyridinone Scaffold: From Epigenetics to Fibrosis

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridinone scaffold—specifically the 2-pyridone and 4-pyridone isomers—represents a privileged structure in medicinal chemistry.[1] Its utility extends beyond simple bioisosterism; it serves as a dynamic template capable of tautomeric switching, bidentate metal chelation, and donor-acceptor hydrogen bonding. This guide analyzes the mechanistic versatility of pyridinone derivatives, moving from established anti-fibrotic pathways to emerging targets in epigenetic regulation (KDM inhibition) and metalloenzyme modulation.

The Mechanistic Landscape: Why Pyridinone?

The pyridinone ring system offers distinct physicochemical advantages over its pyridine or phenyl counterparts.

-

Tautomeric Versatility: The equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms allows the scaffold to adapt to diverse binding pockets. While the 2-pyridone form predominates in solution, the ability to access the hydroxy tautomer facilitates specific interactions with serine/threonine kinase hinge regions.

-

Metal Chelation: 3-hydroxy-4-pyridinone (3,4-HP) and 3-hydroxy-2-pyridinone (1,2-HOPO) motifs are potent bidentate ligands. They form stable five-membered chelate rings with hard Lewis acids like Fe(III), Mg(II), and Zn(II), making them ideal for targeting metalloenzymes (e.g., Histone Demethylases, HIV Integrase).

-

Bioisosterism: The 2-pyridone ring acts as a non-classical bioisostere for amides and phenyl rings, improving aqueous solubility and metabolic stability (lowering LogP while maintaining aromatic stacking capabilities).

Figure 1: Pyridinone Tautomerism and Chelation Logic

Caption: The structural plasticity of the pyridinone scaffold allows it to switch between hydrogen-bonding modes for kinase inhibition and metal-chelating modes for metalloenzyme targeting.

Primary Therapeutic Target: Epigenetic Erasers (KDMs)

Histone Lysine Demethylases (KDMs), particularly the Jumonji C (JmjC) domain-containing family (e.g., KDM4/JMJD2), are critical oncogenic drivers. They rely on Fe(II) and

Mechanism of Action

Pyridinone derivatives, specifically 2,4-pyridine dicarboxylic acid (2,4-PDCA) analogs and 3-hydroxy-4-pyridinones , act as competitive inhibitors of 2-OG.

-

Binding: The pyridinone oxygen and adjacent functional groups (hydroxyl or carboxylate) chelate the active site Fe(II).

-

Displacement: This chelation displaces the endogenous cofactor (2-OG), preventing the formation of the ferryl (Fe(IV)=O) intermediate required for hydroxylation of the methyl-lysine.

-

Selectivity: Substitution at the C3 or C5 position of the pyridinone ring allows for selectivity between KDM subfamilies (e.g., KDM4 vs. KDM5) by exploiting subtle differences in the substrate binding groove.

Quantitative Efficacy: KDM Inhibitors

| Compound | Scaffold Type | Target | IC50 (µM) | Mechanism |

| 2,4-PDCA | Pyridine-2,4-dicarboxylate | KDM4A/C | ~1.0 - 2.5 | 2-OG mimic, Fe(II) chelation |

| Compound 15 | 8-subst. pyrido[3,4-d]pyrimidin-4-one | KDM4B | 0.083 | Bidentate chelation + hydrophobic fit |

| ML324 | 8-Hydroxyquinoline (Pyridinone-like) | KDM4B | 4.9 | Selective inhibition over KDM4A/C |

| Compound 2 | Tetrahydronaphthalene-pyridinone | KDM4C | 0.012 | High potency via hydrophobic extension |

Established Therapeutic Target: Fibrosis (p38 MAPK)

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is the standard of care for Idiopathic Pulmonary Fibrosis (IPF).[2] While its mechanism is pleiotropic, a primary driver is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The Signaling Cascade

Fibrosis is driven by TGF-

Next-Generation Inhibitors:

Newer N-phenyl pyridinone derivatives (e.g., PH-797804 ) have been designed to target p38

Figure 2: p38 MAPK Inhibition Pathway

Caption: Pyridinone derivatives intervene at the p38 MAPK node, halting the transduction of TGF-beta signals into fibrotic gene expression.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1-phenyl-2-(1H)-pyridone (Pirfenidone)

A robust, scalable Ullmann-type coupling reaction.

Reagents:

-

5-Methyl-2(1H)-pyridone (10.9 g, 100 mmol)

-

Iodobenzene (20.4 g, 100 mmol)

-

Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

-

Copper powder (catalytic amount, ~1 g)

-

Solvent: DMF or Nitrobenzene (50 mL)

Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-methyl-2(1H)-pyridone, iodobenzene, and potassium carbonate.

-

Catalysis: Add copper powder to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 160-180°C depending on solvent) for 10–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the pyridone starting material.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove copper and inorganic salts. Wash the pad with dichloromethane.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water (3x) to remove DMF.

-

Purification: Dry the organic layer over MgSO4, filter, and concentrate. Recrystallize the crude solid from toluene or ethyl acetate/hexane.

-

Yield: Expect ~85-93% yield of a white/off-white solid (MP: 102-104°C).

Protocol B: KDM4 (JMJD2) Demethylase Inhibition Assay

A fluorescence-based assay to validate epigenetic activity.

Materials:

-

Recombinant KDM4A/C enzyme.

-

Substrate: Biotinylated histone H3K9me3 peptide.

-

Cofactors: Fe(II) ammonium sulfate,

-ketoglutarate, Ascorbate. -

Detection: Europium-labeled anti-H3K9me2 antibody (TR-FRET) or Formaldehyde Dehydrogenase coupled assay.

Workflow:

-

Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate).

-

Incubation: Mix KDM4 enzyme (50 nM final) with the pyridinone test compound (serial dilutions) in a 384-well plate. Incubate for 15 min at RT.

-

Reaction Start: Add substrate mix (100 nM H3K9me3 peptide + 10 µM

-ketoglutarate). -

Reaction: Incubate at RT for 60 minutes.

-

Termination & Detection: Add detection mix (Eu-antibody + EDTA to chelate iron and stop reaction).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

References

-

Hydroxypyridinone Derivatives: A Fascinating Class of Chelators. PubMed. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. National Institutes of Health (NIH). Available at: [Link]

-

Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent KDM4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). Acta Crystallographica. Available at: [Link]

Sources

Methodological & Application

Protocol for N-arylation of 2-pyridones using fluorobenzyl halides

Application Note: Regioselective N-Benzylation of 2-Pyridones using Fluorobenzyl Halides

Executive Summary

This guide details the protocol for the N-functionalization of 2-pyridones using fluorobenzyl halides. While often colloquially referred to as "N-arylation" in rapid discovery contexts, this transformation is chemically defined as N-benzylation (an sp³ carbon-nitrogen bond formation).

The core challenge in this synthesis is the ambident nature of the 2-pyridone anion, which can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1][2] This protocol utilizes a Base/Solvent-Controlled strategy to maximize N-selectivity (>19:1), essential for synthesizing pharmacophores found in p38 kinase inhibitors and GPCR ligands.

Scientific Foundation & Mechanistic Insight

The Ambident Nucleophile Challenge

Upon deprotonation, 2-pyridone forms a resonance-stabilized anion with negative charge density delocalized between the nitrogen and oxygen atoms.

-

Thermodynamic Control: The N-alkylated product (lactam) is generally thermodynamically more stable than the O-alkylated product (lactim ether) due to the retention of amide resonance.

-

Kinetic Control: The oxygen atom is the "harder" nucleophilic center (higher charge density), while the nitrogen is "softer."

Regioselectivity Control Factors

To force N-alkylation with fluorobenzyl halides, we manipulate the Hard-Soft Acid-Base (HSAB) parameters:

| Parameter | Condition for N-Selectivity | Mechanistic Rationale |

| Electrophile | Fluorobenzyl Halides | Benzyl halides are "soft" electrophiles compared to alkyl sulfonates, favoring reaction with the "softer" Nitrogen center. |

| Base | Carbonates (K₂CO₃) or Hydrides (NaH) | Alkali metal carbonates in polar aprotic solvents promote specific ion-pairing that shields the oxygen or favors the thermodynamic product. |

| Solvent | Polar Aprotic (DMF, DMSO) | These solvents solvate the metal cation (K⁺/Na⁺) effectively, leaving the pyridone anion "naked" and reactive, while stabilizing the transition state for N-attack. |

| Counter-ion | Potassium (K⁺) | K⁺ binds less tightly to the hard Oxygen than Li⁺ or Ag⁺ (Ag⁺ specifically drives O-alkylation via chelation). |

Strategic Pathway Visualization

The following diagram illustrates the bifurcation between the desired N-benzylation and the competing O-benzylation pathways.

Figure 1: Mechanistic bifurcation of 2-pyridone alkylation. Path A is the target workflow.

Detailed Experimental Protocols

Method A: High-Reliability Standard Protocol (K₂CO₃/DMF)

Best for: Scale-up, robust reproducibility, and substrates with sensitive functional groups.

Reagents:

-

2-Pyridone derivative (1.0 equiv)

-

4-Fluorobenzyl chloride (or bromide) (1.1 – 1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration relative to pyridone)

Step-by-Step Procedure:

-

Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

-

Charging: Add the 2-pyridone substrate (e.g., 1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) to the flask.

-

Solvation: Add anhydrous DMF (2.0 mL). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation. The suspension may change color (often yellowing).

-

Addition: Add 4-fluorobenzyl halide (1.1 mmol) dropwise via syringe.

-

Note: If using the chloride, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

-

Typical Time: 2–4 hours for bromides; 4–12 hours for chlorides.

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (10x volume of DMF). The N-alkylated product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and hexanes.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[3][4]

-

-

Purification: Recrystallize from EtOAc/Hexanes or perform Flash Column Chromatography (SiO₂).

-

Elution:O-alkylated byproducts are less polar and elute first (e.g., 10% EtOAc/Hex). N-alkylated targets are more polar (e.g., 50-80% EtOAc/Hex).

-

Method B: Green Micellar Protocol (Surfactant/Water)

Best for: Sustainability, high regioselectivity (>19:1), and avoiding toxic solvents.

Reagents:

-

K₂CO₃ (1.1 equiv)

-

Fluorobenzyl halide (1.1 equiv)

Procedure:

-

Dissolve 2-pyridone and K₂CO₃ in the 2% Tween-20/Water solution (0.5 M).

-

Add Fluorobenzyl halide.

-

Stir vigorously at Room Temperature for 3–12 hours.

-

Workup: The product usually precipitates out of the micellar solution. Filter and wash with water. This method frequently yields pure N-isomer without chromatography.

Data Analysis & Troubleshooting

Diagnostic Data: N- vs O-Alkylation

You must verify the regiochemistry using ¹H NMR or ¹³C NMR.

| Feature | N-Alkylated Product (Target) | O-Alkylated Product (Impurity) |

| ¹H NMR (Benzylic CH₂) | Typically δ 5.1 – 5.3 ppm | Typically δ 5.3 – 5.5 ppm (Deshielded by O) |

| ¹³C NMR (Carbonyl) | ~162 ppm (C=O present) | ~164 ppm (C-O-C, no C=O) |

| Ring Protons | Pyridone ring protons show distinct coupling characteristic of the lactam. | Pyridine ring protons show aromatic coupling characteristic of the lactim ether. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion | Fluorobenzyl chloride is sluggish. | Add 10 mol% KI (Potassium Iodide) or switch to Fluorobenzyl bromide . Increase temp to 80°C. |

| High O-Alkylation | Solvent is too non-polar or Ag/Cs salts used incorrectly. | Ensure solvent is DMF or DMSO .[8] Switch base to K₂CO₃ or NaH . Avoid Silver (Ag) salts. |

| Polyalakylation | Substrate has other nucleophilic sites (e.g., -NH2, -OH). | Protect other functional groups (e.g., Boc-protection of amines) prior to benzylation. |

References

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Hao, X., et al.[7][8] Organic Letters (2015).[8] Demonstrates the high N-selectivity (>19:1) using micellar aqueous systems. [5]

-

Switchable Site-Selective Alkylation of 2-Pyridones. Maity, S., et al. The Journal of Organic Chemistry (2024).[7] Detailed mechanistic study on solvent/catalyst control for N vs O selectivity.

-

Cesium Carbonate Promoted Regioselective O-Functionalization. Note on Specificity: While Cs₂CO₃ is a common base, this reference highlights that under specific conditions (e.g., pyrimidinones or specific substitutions), it may favor O-alkylation, reinforcing the choice of K₂CO₃ for the standard N-alkylation protocol described above.

-

Synthesis of N-substituted 2-pyridones. Organic Chemistry Portal. General overview of metal-catalyzed and base-mediated methods.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Using 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one as a Scaffold Probe in Fragment-Based Drug Discovery

Executive Summary

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one (CAS: 1711243-83-2) is a specialized chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD) . Unlike fully optimized chemical probes (e.g., JQ1 or Wortmannin) that exhibit high potency for a single target, this compound serves as a "Privileged Fragment Probe."

Its structural architecture combines a pyridinone core (a proven pharmacophore for kinases and bromodomains) with a 3-bromo functional handle and a 2-fluorobenzyl hydrophobic anchor . This guide details its application in identifying and optimizing hits for targets such as p38 MAPK , BET Bromodomains , and HIV-1 Reverse Transcriptase , focusing on its utility as a functionalizable anchor for structure-activity relationship (SAR) exploration.

Compound Profile & Mechanistic Basis

Chemical Specifications

| Property | Value |

| Chemical Name | 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one |

| CAS Number | 1711243-83-2 |

| Molecular Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |

| Storage | -20°C, desiccated, protected from light |

Mechanism of Action: The "Anchor and Grow" Strategy

This probe operates on the principles of FBDD. It is designed to bind to a target protein with low-to-moderate affinity (typically high

-

Pyridinone Carbonyl (C=O): Acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinases (e.g., Met109 in p38

) or the conserved asparagine in bromodomains. -

2-Fluorobenzyl Group: Occupies the hydrophobic pocket (e.g., the "Gatekeeper" region or WPF shelf). The fluorine atom can provide additional multipolar interactions or metabolic stability.

-

3-Bromo Substituent: The critical "growth vector." It is positioned to point towards solvent or an adjacent sub-pocket, allowing researchers to use Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach diverse chemical libraries, thereby exponentially increasing potency.

Experimental Protocols

Protocol A: Preparation of Fragment Library Stocks

Objective: To prepare stable, assay-ready stocks for high-throughput screening (HTS) or SPR.

-

Weighing: Weigh 2.82 mg of the compound into a distinct glass vial.

-

Solubilization: Add 100

L of anhydrous DMSO (Grade: Cell Culture Tested) to achieve a 100 mM master stock.-

Note: Vortex for 30 seconds. If particulate matter persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Quality Control: Verify purity via LC-MS. The Br-isotope pattern (1:1 ratio of

Br/ -

Storage: Aliquot into 10

L volumes in amber tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: To "grow" the fragment into a potent inhibitor by attaching an aryl boronic acid at the 3-position.

Reagents:

-

Probe: 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one (1.0 eq)

-

Partner: Aryl Boronic Acid (1.2 eq) (e.g., Phenylboronic acid for initial SAR)

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

-

Charge: In a microwave-safe vial, combine the Probe (0.1 mmol), Aryl Boronic Acid (0.12 mmol), and K₂CO₃ (0.2 mmol).

-

Purge: Add solvent (2 mL) and degas with Nitrogen (

) for 5 minutes (Critical to prevent Pd oxidation). -

Catalyst: Add Pd(dppf)Cl₂ quickly and seal the vial.

-

Reaction: Heat at 100°C for 1 hour (Microwave) or 80°C for 12 hours (Thermal block).

-

Work-up: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the dissociation constant (

System: Biacore T200 or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization:

-

Target protein (Ligand) is immobilized via Amine Coupling to ~3000 RU.

-

Reference flow cell: Activated and blocked without protein.

-

-

Buffer Preparation:

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 1% DMSO .

-

Crucial: Match the DMSO concentration in samples exactly to the running buffer to avoid "bulk refractive index" jumps.

-

-

Sample Injection:

-

Prepare a concentration series of the Probe: 0, 10, 50, 100, 250, 500

M. -

Flow Rate: 30

L/min. -

Contact Time: 60 seconds.

-

Dissociation Time: 120 seconds.

-

-

Data Analysis:

-

Solvent Correction: Perform DMSO calibration (0.5% to 1.5% DMSO).

-

Fitting: Fit sensorgrams to a 1:1 Steady-State Affinity model (since fragment kinetics are typically too fast for kinetic fitting).

-

Logical Workflow & Visualization

The following diagram illustrates the FBDD workflow using 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one as the central node.

Caption: Workflow for utilizing the probe in Fragment-Based Drug Discovery, from initial screening to chemical optimization.

Data Analysis & Interpretation

When analyzing SPR or NMR data for this probe, use the Ligand Efficiency (LE) metric rather than raw potency (

-

Interpretation:

-

High Quality Hit:

M, Ligand Efficiency > 0.3.-

Action: Proceed to Suzuki coupling (Protocol B).

-

-

Non-Specific Binder: Linear binding curve that does not saturate at 1 mM.

-

Action: Discard. Likely aggregation-based binding.

-

-

Stoichiometry > 1: Indicates multi-site binding or aggregation.

-

Action: Re-run assay with 0.01% Triton X-100.

-

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | Low aqueous solubility of the benzyl group. | Ensure DMSO final concentration is |

| No Binding Signal (SPR) | Protein inactive or pocket occluded. | Test a positive control (e.g., SB203580 for p38). Verify protein activity. |

| Suzuki Reaction Failure | Catalyst poisoning or oxidation. | Use fresh Pd(dppf)Cl₂. Ensure rigorous degassing of solvents. |

| High Background (Assay) | Compound fluorescence or quenching. | This probe is generally non-fluorescent, but check interference at 280-320 nm. |

References

-

Fragment-Based Discovery of Pyridinone Inhibitors

- Title: Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors.

- Source: Journal of Medicinal Chemistry (2017).

-

URL:[Link]

-

Pyridinone Scaffold in Kinase Inhibition

-

General Protocol for Suzuki Coupling on Heterocycles

- Title: Practical Suzuki-Miyaura Coupling for the Synthesis of Heterocyclic Compounds.

- Source: Nature Protocols (Generic Reference for Methodology).

-

URL:[Link]

Disclaimer: This Application Note is for research use only. The compound described is a chemical building block/probe and has not been approved for therapeutic use in humans.

Sources

Application Note: Advanced Analytical Strategies for Pyridinone Profiling (HPLC & GC-MS)

Executive Summary

Pyridinone compounds represent a critical scaffold in medicinal chemistry, serving as the core structure for antifibrotic drugs like Pirfenidone and iron chelators like Deferiprone . However, their analysis presents unique chromatographic challenges due to lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine). This dynamic equilibrium leads to peak tailing, poor reproducibility, and adsorption on active sites in both LC and GC systems.

This guide provides high-precision protocols for the analysis of pyridinones, contrasting Reverse-Phase UHPLC-MS/MS for pharmacokinetic (PK) sensitivity with Derivatization-GC-MS for structural elucidation and impurity profiling.

The Chemical Challenge: Tautomerism & Polarity

The fundamental difficulty in analyzing pyridinones lies in their ability to shift between the keto (lactam) and enol (lactim) forms. While the keto form is generally favored in polar solvents and the solid state, the presence of active hydrogens (

Figure 1: Tautomeric Equilibrium & Analytical Impact

The following diagram illustrates the equilibrium and the specific analytical interventions required to stabilize the molecule.

Caption: Tautomeric shifts drive analytical instability. LC requires pH control to suppress ionization; GC requires derivatization to lock the structure.

Protocol A: UHPLC-MS/MS for Bioanalysis (PK Studies)

This method is optimized for the quantification of drugs like Pirfenidone and its metabolites (e.g., 5-carboxy-pirfenidone) in plasma.[1][2][3][4] It utilizes a C18 column but requires strict pH control to ensure the analyte remains neutral or fully protonated to avoid peak splitting.

Chromatographic Conditions[4][5][6][7][8][9][10]

| Parameter | Specification | Causality / Rationale |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Ethylene-bridged hybrid (BEH) particles resist high pH, but here they provide superior peak shape for basic heterocycles compared to standard silica. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) ensures the pyridinone nitrogen is protonated, preventing interaction with residual silanols. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic modifier to elute hydrophobic scaffold. |

| Flow Rate | 0.4 mL/min | Optimized for electrospray ionization (ESI) desolvation efficiency. |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B. | Rapid gradient required for high-throughput PK studies. |

Mass Spectrometry (ESI+) Parameters[3]

Pyridinones ionize well in Positive ESI mode (

-

Source Temp: 500°C

-

Capillary Voltage: 3.0 kV

-

Desolvation Gas: 800 L/hr (N2)

MRM Transitions (Pirfenidone Example):

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| Pirfenidone | 186.1 | 92.1 | 25 | Loss of pyridone ring fragment |

| Pirfenidone (Qual) | 186.1 | 65.1 | 35 | Ring contraction/cleavage |

| 5-Carboxy-Metabolite | 216.0 | 77.0 | 28 | Decarboxylation + Phenyl cleavage |

| IS (Carbamazepine) | 237.1 | 194.2 | 20 | Internal Standard reference |

Protocol B: HPLC-UV for Purity & Impurity Profiling

For Quality Control (QC) where MS is unavailable, or for detecting non-ionizable impurities, HPLC-UV is the standard. Critical Warning: Standard C18 columns often result in severe tailing for pyridinones.

Method Optimization Strategy

-

Stationary Phase: Use Polar-Embedded groups (e.g., Amide-C18 or Carbamate-C18) or Phenyl-Hexyl phases. These phases "wet" better and provide pi-pi interactions that stabilize the aromatic pyridinone ring.

-

Buffer: Phosphate buffer is preferred over volatile acids for UV baseline stability.

Step-by-Step Protocol

-

Preparation: Dissolve sample in 50:50 Water:Methanol. (Avoid 100% ACN as pyridinones may precipitate or form micelles).

-

Column: Agilent Zorbax Bonus-RP or Phenomenex Luna Phenyl-Hexyl (4.6 × 150 mm, 3.5 µm).

-

Mobile Phase:

-

Isocratic Elution: 65% A / 35% B (Adjust based on specific logP of analyte).

-

Detection: UV @ 220 nm (amide band) and 310 nm (conjugated ring system).

Protocol C: GC-MS with Silylation (Derivatization)

Direct injection of pyridinones into GC often fails because the active

Derivatization Workflow (BSTFA)[8][13]

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens with a Trimethylsilyl (TMS) group, lowering polarity.

Caption: BSTFA derivatization workflow. Pyridine acts as a scavenger for the acid byproduct and catalyzes the reaction.

GC-MS Parameters[1][3][5][8]

-

Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program: 100°C (1 min) → 20°C/min → 300°C (5 min).

-

Inlet: 250°C. Liner: Deactivated splitless liner with glass wool (prevents degradation).

-

MS Detection: EI Source (70 eV). Look for

(Loss of methyl from TMS) as a diagnostic ion.

HILIC: The Alternative for Polar Metabolites

When analyzing extremely polar metabolites (e.g., glucuronides of pyridinones) that elute in the void volume of C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern solution.

-

Column: Bare Silica or Zwitterionic (ZIC-HILIC).

-

Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 3.4).

-

Mechanism: Partitioning into a water-enriched layer on the silica surface.[6][7]

Method Validation Summary (ICH Q2 R1)

| Parameter | Acceptance Criteria | Typical Result (Pirfenidone) |

| Linearity ( | > 0.995 | 0.9992 (0.05 – 25 µg/mL) |

| Precision (RSD) | < 15% (Bioanalysis) | 3.5% (Intra-day) |

| Recovery | 85-115% | 92% (Protein Precipitation) |

| LOD | S/N > 3 | 5 ng/mL (LC-MS/MS) |

References

-

FDA Bioanalytical Method Validation Guidelines. U.S. Food and Drug Administration. (2018).[9] [Link]

-

Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (2014). [Link]

-

Tautomerism of 2-hydroxypyridine/2-pyridone. Journal of Physical Chemistry B. (2021). [Link]

-

PubChem Compound Summary: Pirfenidone. National Library of Medicine. [Link]

Sources

- 1. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diduco.com [diduco.com]

- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 8. hovione.com [hovione.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Setup for the Synthesis of N-Substituted Pyridinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a core component in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities including antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to selectively introduce substituents at the nitrogen atom of the pyridinone ring is crucial for modulating the physicochemical properties and biological targets of these molecules. This guide provides a detailed overview of the experimental setups and protocols for the synthesis of N-substituted pyridinones, focusing on the underlying chemical principles and practical considerations for successful execution in a research setting.

I. Foundational Principles: The Challenge of Regioselectivity

The synthesis of N-substituted pyridinones is often complicated by the tautomeric nature of the pyridinone ring, which can exist in both the pyridone and hydroxypyridine forms. This gives rise to an ambident nucleophile upon deprotonation, with potential reaction sites at both the nitrogen and oxygen atoms.[1][4] Consequently, the alkylation or arylation of pyridinones can lead to a mixture of N-substituted and O-substituted products. Achieving high regioselectivity for N-substitution is a primary challenge and a key focus of methodological development in this area.

Factors influencing the N- versus O-alkylation/arylation ratio include:

-

The nature of the electrophile: Harder electrophiles tend to favor O-substitution, while softer electrophiles favor N-substitution.

-

The counter-ion of the pyridinone salt: Different cations can influence the charge distribution and steric hindrance around the nucleophilic centers.

-

The solvent: The polarity and coordinating ability of the solvent can affect the solvation of the nucleophile and influence the reaction pathway.

-

The presence of catalysts: Transition metal catalysts and other additives can direct the reaction towards the desired N-substituted product.[5]

II. Synthetic Strategies and Experimental Setups

Several synthetic strategies have been developed to achieve the selective N-substitution of pyridinones. This section will detail the experimental setups for some of the most common and effective methods.

A. Classical N-Alkylation under Basic Conditions

This is a conventional and widely used method for the synthesis of N-alkyl-2-pyridones.[4] It involves the deprotonation of the pyridinone with a suitable base, followed by reaction with an alkylating agent.

Causality of Experimental Choices:

-

Base Selection: The choice of base is critical for efficient deprotonation without promoting side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[5][6] The strength of the base should be sufficient to deprotonate the pyridinone but not so strong as to cause decomposition of the starting materials or products.

-

Solvent System: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are typically used to dissolve the reactants and facilitate the reaction.[5]

-

Alkylating Agent: A variety of alkylating agents can be employed, including alkyl halides (e.g., iodides, bromides) and alkyl sulfonates.[4] The reactivity of the alkylating agent will influence the reaction time and temperature.

-

Temperature Control: The reaction temperature is often a crucial parameter to control selectivity. Lower temperatures generally favor N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the 2-pyridone starting material.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the pyridinone. Then, add the base (e.g., K₂CO₃) portion-wise while stirring.

-

Deprotonation: Allow the mixture to stir at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

-

Alkylating Agent Addition: Slowly add the alkylating agent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure N-alkylated pyridinone.[7]

Table 1: Representative Conditions for Classical N-Alkylation

| Pyridone Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Alkoxy-2-pyridone | Alkyl halide | t-BuOK | THF | Room Temp | Good | [5] |

| 5-Bromo-2-pyridone | Benzyl bromide | K₂CO₃ | Water/Tween 20 | Room Temp | 40-94 | [8] |

B. Copper-Catalyzed N-Arylation

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the N-arylation of pyridinones, offering mild reaction conditions and broad substrate scope.[9]

Causality of Experimental Choices:

-

Copper Catalyst: Copper(I) and Copper(II) salts, such as CuI, CuCl, and Cu₂O, are commonly used as catalysts.[9][10][11] The choice of catalyst and ligand can significantly impact the reaction efficiency and selectivity.

-

Arylating Agent: Diaryliodonium salts and arylboronic acids are effective arylating agents in these reactions.[9] Diaryliodonium salts are particularly advantageous as they can often be used under milder conditions, even at room temperature.[9][10]

-

Ligand: In some cases, the addition of a ligand is necessary to facilitate the catalytic cycle. The choice of ligand depends on the specific copper catalyst and arylating agent being used.

-

Base and Solvent: Similar to classical alkylation, a base is required for deprotonation, and an appropriate solvent is needed to ensure solubility and facilitate the reaction.

Experimental Protocol: Copper-Catalyzed N-Arylation with Diaryliodonium Salts

-

Reaction Setup: In a reaction vial, combine the 2-pyridone, the diaryliodonium salt, and the copper catalyst (e.g., CuCl, 10 mol%).

-

Solvent Addition: Add the solvent (e.g., dichloroethane) to the vial.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically filtered through a pad of Celite and concentrated. The residue is then purified by flash column chromatography to yield the N-aryl-2-pyridone.[9]

Table 2: Conditions for Copper-Catalyzed N-Arylation

| Pyridone Substrate | Arylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Pyridone | Diaryliodonium salt | CuCl | DCE | Room Temp | 23-99 | [9][10] |

| 2-Pyridone | Arylboronic acid | Cu(OAc)₂ | Air | Room Temp | Good | [11] |

C. Microwave-Assisted Synthesis

Microwave irradiation has gained popularity as a green and efficient method for accelerating organic reactions.[12] In the context of N-substituted pyridinone synthesis, microwave-assisted protocols can significantly reduce reaction times and improve yields.[1][13][14]

Causality of Experimental Choices:

-

Microwave Reactor: A dedicated microwave reactor is required to control the temperature and pressure of the reaction safely and reproducibly.

-

Solvent Choice: Solvents with high dielectric constants are generally preferred for efficient microwave heating. Common solvents include ethanol, methanol, and DMF.[1][13]

-

One-Pot Procedures: Microwave-assisted synthesis is often amenable to one-pot, multicomponent reactions (MCRs), which can streamline the synthetic process and improve overall efficiency.[1][4]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of N-Substituted 2-Pyridones

-

Reactant Mixture: In a microwave reaction vessel, combine the starting materials, for example, an acetophenone, a benzaldehyde, a methyl cyanoacetate, and an aminoethanol.[1][4]

-

Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a specified power (e.g., 250 watts) and for a short duration (e.g., 10-15 minutes).[1][4]

-

Isolation: After cooling, the solid product is typically collected by filtration, washed with a suitable solvent like ethanol, and then purified by crystallization.[1][4]

Table 3: Microwave-Assisted Synthesis Parameters

| Reaction Type | Starting Materials | Solvent | Power (W) | Time (min) | Yield | Reference |

| Multicomponent Reaction | Acetophenone, Benzaldehyde, Methyl cyanoacetate, 2-Aminoethanol | None | 250 | 10 | Good | [1][4] |

| Amination | 4-chloro-pyridopyrimidine, Amine | MeOH | - | - | Good | [13] |

III. Purification and Characterization

The purification of N-substituted pyridinones is a critical step to obtain a product of high purity for subsequent applications.

Purification Techniques:

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying crude reaction mixtures.[7] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is determined by TLC analysis.[7][15]

-

Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain highly pure crystalline material.[7] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.[7]

-

Acid-Base Extraction: For N-substituted pyridinones containing acidic or basic functional groups, purification can sometimes be achieved through acid-base extraction.[6]

Characterization:

The structure and purity of the synthesized N-substituted pyridinones should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the position of the substituent.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

IV. Visualizing the Workflow

Diagram 1: General Workflow for N-Substituted Pyridinone Synthesis

Caption: A generalized workflow for the synthesis of N-substituted pyridinones.

Diagram 2: Decision Tree for Synthetic Method Selection

Caption: A decision-making guide for selecting a suitable synthetic method.

V. Conclusion

The synthesis of N-substituted pyridinones is a dynamic field with a range of established and emerging methodologies. The choice of the optimal experimental setup depends on the specific target molecule, the available starting materials, and the desired reaction efficiency and scalability. By understanding the underlying principles of regioselectivity and carefully selecting the reaction conditions, researchers can successfully synthesize a diverse library of N-substituted pyridinones for further investigation in drug discovery and development. This guide provides a solid foundation for designing and executing these important synthetic transformations.

References

-

ResearchGate.

-

Semantic Scholar.

-

PubMed.

-

Frontiers in Chemistry.

-

Organic Chemistry Portal.

-

Unipr.

-

Organic Letters.

-

ResearchGate.

-

Thieme Connect.

-

Ewha Womans University.

-

Preprints.org.

-

Organic Chemistry Portal.

-

ResearchGate.

-

ResearchGate.

-

The Journal of Organic Chemistry.

-

PMC.

-

ACS Publications.

-

ACS Publications.

-

ResearchGate.

-

SlidePlayer.

-

PMC.

-

Benchchem.

-

ECHEMI.

-

ResearchGate.

-

Google Patents.

-

YouTube.

-

ResearchGate.

-

JETIR.

-

PMC.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 12. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 13. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. air.unipr.it [air.unipr.it]

- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Pyridinone Libraries

Introduction: The Significance of the Pyridinone Scaffold in Modern Drug Discovery

The pyridinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] This "privileged structure" is characterized by its ability to act as both a hydrogen bond donor and acceptor, a feature that allows for versatile interactions with biological targets.[2][3] Furthermore, pyridinones often serve as bioisosteres for amides and phenyl groups, enabling chemists to fine-tune the physicochemical properties of drug candidates, such as their solubility and metabolic stability.[2][4] The therapeutic relevance of this scaffold is underscored by its presence in numerous FDA-approved drugs, particularly in the realm of oncology, where pyridinone-containing molecules have proven to be effective kinase inhibitors.[3][4] Given the vast chemical space that can be explored through the synthesis of pyridinone libraries, robust and efficient high-throughput screening (HTS) methodologies are essential for identifying novel bioactive compounds.

This guide provides detailed application notes and protocols for the high-throughput screening of pyridinone libraries against common drug target classes. The methodologies described herein are designed to be both rigorous and practical, providing researchers with the tools to effectively navigate the initial stages of the drug discovery process.

Foundational Principles of High-Throughput Screening for Pyridinone Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[5] The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity. These hits then serve as the starting point for lead optimization. When screening pyridinone libraries, it is crucial to select an assay format that is not only compatible with the biological target but also minimizes the potential for compound-specific artifacts.